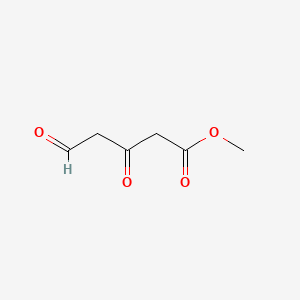

Methyl 3,5-dioxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dioxovaleric acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxovaleric acid methyl ester typically involves the esterification of 3,5-Dioxovaleric acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dioxovaleric acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dioxovaleric acid methyl ester can undergo various chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles under controlled conditions.

Major Products:

Hydrolysis: 3,5-Dioxovaleric acid and methanol.

Reduction: Corresponding alcohol.

Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

3,5-Dioxovaleric acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dioxovaleric acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active compounds. The ester group can be hydrolyzed to release the active acid, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Methyl acetate: Another ester with a similar structure but different properties and applications.

Ethyl acetate: Widely used as a solvent in various industries.

Methyl butyrate: Known for its fruity odor and used in flavoring agents.

Uniqueness: 3,5-Dioxovaleric acid methyl ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to act as an intermediate in complex organic syntheses sets it apart from other simpler esters .

Biological Activity

Methyl 3,5-dioxopentanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research. The focus is on synthesizing data from various studies and patents to provide a comprehensive overview.

This compound has the molecular formula C7H10O4. It is characterized by the presence of two carbonyl groups, which contribute to its reactivity and potential biological effects.

The compound is involved in several biochemical pathways. It has been noted for its role in synthesizing derivatives of 4-hydroxy-6-methyl-2-pyrone, which are significant in organic synthesis and medicinal chemistry. The lipophilicity of this compound (Log P =1.37) suggests that it can effectively cross biological membranes, enhancing its bioavailability and potential efficacy in biological systems.

Enzymatic Studies

Research indicates that this compound can act as a substrate for various enzymes. For instance, studies have shown that it participates in the activity of dehydrogenases that catalyze reactions involving dioxopentanoate derivatives. These enzymes are crucial in metabolic pathways related to energy production and biosynthesis .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its ability to inhibit the growth of certain bacterial strains has been documented, although specific mechanisms remain to be fully elucidated. This property makes it a candidate for further exploration in antibiotic development .

Insecticidal Activity

There is emerging evidence that compounds related to this compound could possess insecticidal properties. For example, derivatives containing similar functional groups have demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. Such findings highlight the potential for developing new insecticides based on the structural framework of this compound .

Case Studies

- Enzyme Activity Assays : In a study investigating the enzymatic activity of dioxopentanoate dehydrogenase, researchers found that this compound could serve as an effective substrate under specific conditions (pH 7.5 and elevated temperatures) .

- Antimicrobial Testing : A comparative analysis of various diketones revealed that this compound displayed significant inhibitory effects against Gram-positive bacteria, indicating its potential as a natural preservative or therapeutic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H10O4 |

| Log P | 1.37 |

| Enzyme Substrate | Dioxopentanoate Dehydrogenase |

| Antimicrobial Activity | Yes |

| Insecticidal Potential | Yes |

Properties

CAS No. |

36568-10-2 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

methyl 3,5-dioxopentanoate |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-5(8)2-3-7/h3H,2,4H2,1H3 |

InChI Key |

NZOZKLSVSHBECX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.